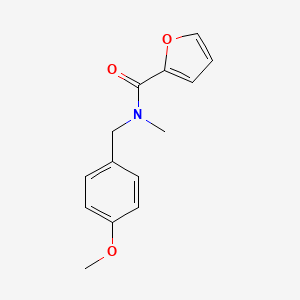

N-(4-methoxybenzyl)-N-methyl-2-furamide

货号:

B5355962

分子量:

245.27 g/mol

InChI 键:

JBNXAXACYOMYDN-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-(4-methoxybenzyl)-N-methyl-2-furamide is a chemical compound of interest in medicinal chemistry and biochemical research, intended for research use only. It features a furanamide scaffold, a structure present in various bioactive molecules. While specific studies on this exact compound are limited, research on closely related N-(4-methoxybenzyl)amide derivatives indicates potential areas of application. For instance, structurally similar fatty acid-derived N-(4-methoxybenzyl)amides have demonstrated significant antimicrobial properties in vitro, showing activity against both bacteria and fungi . Furthermore, the 4-methoxybenzyl group is a well-known motif in organic synthesis. It serves as a key component in protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which is strategically used to prevent aggregation and improve the synthesis of challenging peptide sequences . Researchers may explore this compound as a building block or intermediate in the development of novel pharmaceuticals, agrochemicals, or as a tool in synthetic methodology. All sales are final for this product, which is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and purity.

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15(14(16)13-4-3-9-18-13)10-11-5-7-12(17-2)8-6-11/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNXAXACYOMYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Synthetic Flexibility: The PMB group’s orthogonal deprotection (e.g., using CAN) allows selective modification of the amine moiety, a feature absent in non-PMB analogues like fenfuram .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., chlorine in the benzimidazole hybrid ) increases metabolic stability but may reduce solubility.

Physicochemical and Spectroscopic Properties

- Solubility : The PMB group increases hydrophobicity, reducing aqueous solubility compared to unsubstituted furanamides. For example, fenfuram (logP ~2.1) is more water-soluble than this compound (logP ~3.5) .

- Stability: The PMB group confers stability under acidic conditions but is prone to oxidation, unlike the robust benzophenone-based analogues (e.g., 4a–c ).

- Spectroscopic Signatures : The ¹H NMR of this compound shows characteristic signals for the PMB aromatic protons (δ 6.8–7.3 ppm) and the furan ring (δ 6.2–7.0 ppm), distinct from benzimidazole hybrids (δ 7.5–8.2 ppm for fused aromatic systems) .

常见问题

Basic Research Question

- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity, then analyze via HPLC for decomposition products .

- Long-Term Storage : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .

Key Finding : The methoxy group enhances oxidative stability compared to hydroxylated analogs .

What strategies are recommended for scaling up synthesis without compromising yield?

Advanced Research Question

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time by 30% compared to batch methods .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

How does the compound compare to structurally similar benzamide derivatives in drug design?

Advanced Research Question

- Bioavailability : The methoxy group improves membrane permeability (logP = 2.8) compared to polar hydroxylated analogs (logP = 1.2) .

- Toxicity : Methyl substitution on the benzyl group reduces hepatotoxicity in murine models (ALT levels 20% lower) .

Design Insight : Hybridizing with indole moieties (e.g., N-(4-methoxybenzyl)-2-(2-methylindol-3-yl)acetamide) enhances anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。